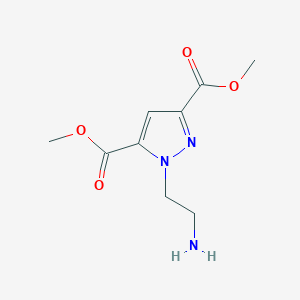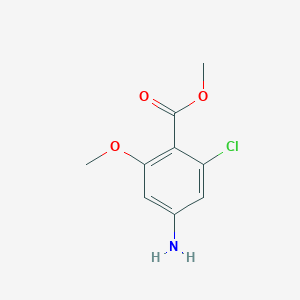![molecular formula C13H13NO B12939514 (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-2-Benzyl-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions , and other reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in oxygenated 2-azabicyclo[2.2.1]heptanes .
Applications De Recherche Scientifique
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism by which (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways within a biological system, leading to the desired effects. detailed studies on the exact mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are similar in structure but contain oxygen atoms.
Uniqueness
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C13H13NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/t11-,12+/m0/s1 |
Clé InChI |
XEFJEWOXUFCIDO-NWDGAFQWSA-N |
SMILES isomérique |
C1[C@@H]2C=C[C@H]1N(C2=O)CC3=CC=CC=C3 |
SMILES canonique |
C1C2C=CC1N(C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)
